molecular formula C9H11NS B1347313 Benzothiazole, 2,3-dihydro-2,2-dimethyl- CAS No. 25111-89-1

Benzothiazole, 2,3-dihydro-2,2-dimethyl-

Cat. No. B1347313
CAS RN: 25111-89-1
M. Wt: 165.26 g/mol
InChI Key: VDAZKOYYAWJGJT-UHFFFAOYSA-N
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Description

Benzothiazole, 2,3-dihydro-2,2-dimethyl- is a chemical compound with the molecular formula C9H11NS and a molecular weight of 165.26 . It is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including Benzothiazole, 2,3-dihydro-2,2-dimethyl-, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of Benzothiazole, 2,3-dihydro-2,2-dimethyl- is characterized by the presence of a benzothiazole ring, which is a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole compounds, including Benzothiazole, 2,3-dihydro-2,2-dimethyl-, can undergo various chemical reactions. For instance, a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free conditions .


Physical And Chemical Properties Analysis

Benzothiazole, 2,3-dihydro-2,2-dimethyl- has a melting point of 45 °C and a boiling point of 142-143 °C (at a pressure of 5 Torr). Its density is predicted to be 1.084±0.06 g/cm3, and it has an acidity coefficient (pKa) of 2.67±0.40 (Predicted) .

Future Directions

Benzothiazole and its derivatives continue to be a significant area of research due to their wide range of biological activities and pharmaceutical value . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2,2-dimethyl-3H-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAZKOYYAWJGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289790
Record name benzothiazole, 2,3-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole, 2,3-dihydro-2,2-dimethyl-

CAS RN

25111-89-1
Record name NSC77912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC64152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzothiazole, 2,3-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the method of Example 17a reaction of o-aminothiophenol with acetone yielded 53% of 2,2-dimethylbenzothiazolidine b.p. 120° C./10.2 mm Hg.
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